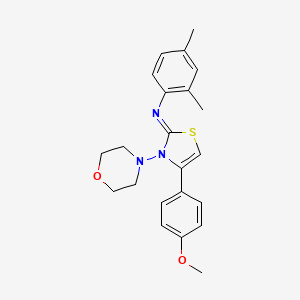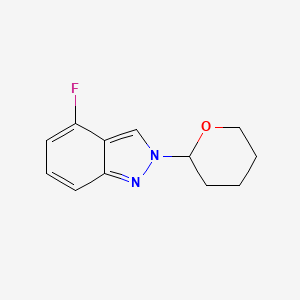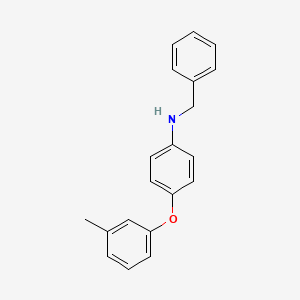![molecular formula C19H18N4O2 B14138239 N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide CAS No. 921145-25-7](/img/structure/B14138239.png)
N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide is a compound known for its potent immunomodulatory properties. It belongs to the class of imidazoquinoline compounds, which are recognized for their ability to modulate the immune system and exhibit anti-angiogenic, anti-viral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the formation of the imidazoquinoline ring system, which can be achieved through various methods, including cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of robust reaction conditions, efficient purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its immunomodulatory effects and its ability to modulate the immune response.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-viral, anti-inflammatory, and anti-cancer agent.
Industry: Utilized in the development of new pharmaceuticals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as toll-like receptor 7 (TLR7). By binding to TLR7, the compound induces the secretion of pro-inflammatory cytokines and chemokines, thereby modulating the immune response. This mechanism is crucial for its immunomodulatory, anti-viral, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazoquinoline derivatives such as:
Imiquimod: Known for its immunomodulatory properties and used in the treatment of various skin conditions.
Resiquimod: Another imidazoquinoline compound with potent immunomodulatory effects
Uniqueness
N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide is unique due to its specific structural features and the presence of the furan-2-carboxamide moiety, which may contribute to its distinct biological activities and therapeutic potential .
Properties
CAS No. |
921145-25-7 |
|---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12(2)10-23-11-20-16-17(23)13-6-3-4-7-14(13)21-18(16)22-19(24)15-8-5-9-25-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,24) |
InChI Key |
WZZQULAGSXLKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


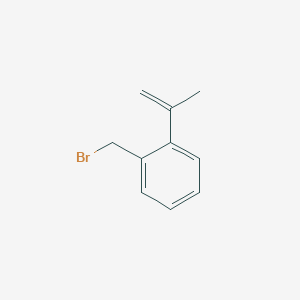
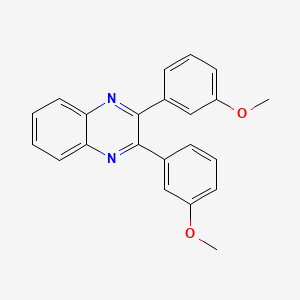
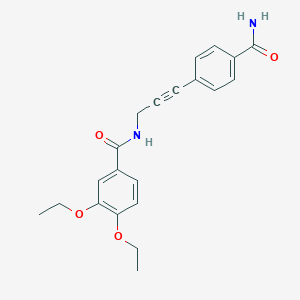

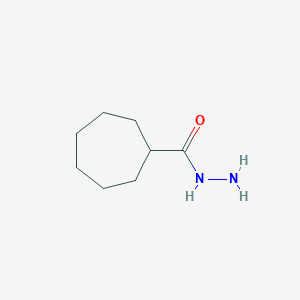
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
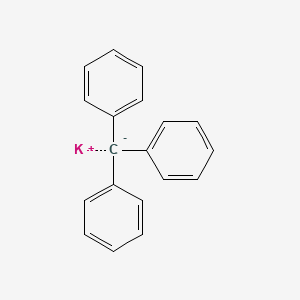
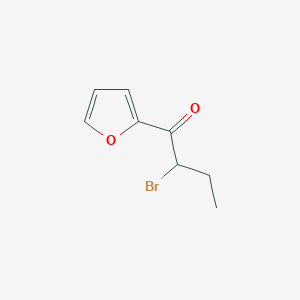
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
